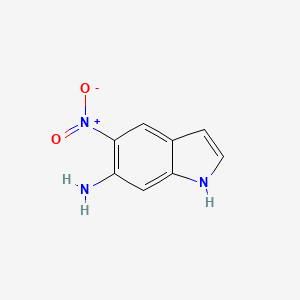

5-Nitro-1H-indol-6-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNHJBUZBCFMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646820 | |

| Record name | 5-Nitro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-12-3 | |

| Record name | 5-Nitro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1h Indol 6 Amine and Its Precursors

Strategic Approaches to the Indole (B1671886) Nucleus with Nitro and Amino Functionalities

The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the indole ring requires careful synthetic planning. Strategies often involve introducing the nitro group first, which can then direct subsequent reactions or be used as a precursor to the amine functionality.

A powerful strategy in heterocyclic synthesis involves the in-situ reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization in the same reaction vessel. This approach is efficient as it reduces the number of isolation and purification steps. For instance, the reduction of nitro compounds using reagents like iron in acetic acid and water can generate an amino intermediate that is immediately available for a subsequent cyclization reaction to form a heterocyclic system. researchgate.net This method is advantageous because nitro compounds are often more stable and readily available than their amino counterparts. researchgate.net

Another example of a reductive-cyclization is the use of diborane (B8814927) reagents to deoxygenate o-nitrostyrenes. acs.org This transition metal-free method generates a nitrosoarene intermediate in-situ, which then cyclizes to form the indole ring under mild conditions. acs.org Furthermore, in certain palladium-catalyzed reactions, the solvent itself can play a role in the in-situ reduction. When N,N-dimethylformamide (DMF) is used as a solvent, it can decompose to form an ammonium (B1175870) formate (B1220265) derivative, which serves as a hydrogen source in the presence of the palladium catalyst, selectively reducing a nitro group to an amine during the formation of the indole nucleus. mdpi.comresearchgate.net

A common and highly effective method for converting a nitro group on an indole ring to an amino group is through catalytic hydrogenation. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. d-nb.info The reaction typically involves treating the nitroindole substrate with hydrogen gas in the presence of the Pd/C catalyst. This method is valued for its high efficiency and clean conversion, yielding the desired amino-indole with minimal side products. d-nb.info For example, substituted 5-nitroindole (B16589) derivatives can be successfully reduced to their corresponding 5-aminoindole (B14826) counterparts using this catalytic hydrogenation process. d-nb.info This reduction is a crucial step in many synthetic routes where the nitro group is used as a masked form of the amine.

The presence of an electron-withdrawing nitro group significantly influences the reactivity of the indole nucleus, making it susceptible to nucleophilic substitution reactions—a reactivity pattern not typically observed in unsubstituted indoles. clockss.orgnii.ac.jp This electronic effect is particularly useful for introducing substituents at specific positions.

Research has shown that 1-methoxy-6-nitroindole-3-carbaldehyde is an excellent substrate for regioselective nucleophilic substitution reactions. clockss.orgnii.ac.jp The methoxy (B1213986) group at the N-1 position can be displaced by a variety of nucleophiles, which preferentially attack the C-2 position. This allows for the synthesis of a wide array of 2,3,6-trisubstituted indoles. clockss.orgnii.ac.jp The nitro group at the C-6 position enhances the electrophilicity of the indole ring, facilitating the substitution. Similarly, 5-nitro-1H-indole can undergo nucleophilic substitution reactions, for instance, with dibromoalkanes, to generate N-alkylated intermediates. d-nb.info

| Nucleophile | Substrate | Base | Yield (%) | Reference |

| Piperidine | 1-methoxy-6-nitroindole-3-carbaldehyde | NaH | 92 | nii.ac.jp |

| Pyrrole | 1-methoxy-6-nitroindole-3-carbaldehyde | NaH | 98 | nii.ac.jp |

| Indole | 1-methoxy-6-nitroindole-3-carbaldehyde | NaH | 96 | nii.ac.jp |

| Imidazole (B134444) | 1-methoxy-6-nitroindole-3-carbaldehyde | NaH | 97 | nii.ac.jp |

| Sodium Methanethiolate | 1-methoxy-6-nitroindole-3-carbaldehyde | - | 98 | nii.ac.jp |

| Dimethyl Malonate | 1-methoxy-6-nitroindole-3-carbaldehyde | KOtBu | 92 | clockss.org |

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. ijpcbs.com

This reaction is instrumental in the synthesis of precursors for 5-Nitro-1H-indol-6-amine. For example, 1-methoxy-6-nitroindole can be efficiently formylated at the C-3 position using the Vilsmeier-Haack conditions to produce 1-methoxy-6-nitroindole-3-carbaldehyde in high yield (94%). clockss.orgnii.ac.jp Similarly, 5-nitro-1H-indole can be converted to 5-nitro-1H-indole-3-carbaldehyde in 60% yield via this method. d-nb.info The resulting indole-3-carbaldehydes are valuable intermediates, as the aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex molecules. d-nb.info

An efficient, catalyst-free method has been developed for the synthesis of 6-hydroxy indoles, which could potentially be adapted for the synthesis of 6-amino indole analogues. nih.govacs.orgacs.org This reaction involves the condensation of carboxymethyl cyclohexadienones with primary amines. nih.govresearchgate.net The mechanism proceeds through the formation of an enamine in situ, which then undergoes an intramolecular aza-Michael addition to the cyclohexadienone ring, followed by rearomatization to yield the 6-hydroxy indole product. nih.gov

This methodology is notable for its operational simplicity and broad substrate scope, accommodating anilines, aliphatic amines, and even ammonia. acs.orgresearchgate.net Significantly, the same research demonstrated that by employing a rhenium catalyst (Re₂O₇), the reaction outcome can be shifted to produce 6-amino indoles instead of 6-hydroxy indoles from certain cyclohexadienone substrates. nih.govresearchgate.net This catalytic switch suggests a promising route for synthesizing 6-amino indole scaffolds, which are core structures for analogues of this compound.

Synthesis of Key Intermediates for this compound Production

The production of this compound relies on the successful synthesis of key multi-functionalized indole intermediates. The strategic placement of nitro, amino, and other functional groups is paramount.

| Intermediate | Starting Material(s) | Key Reaction Steps | Purpose/Significance | Reference |

| 1-Methoxy-6-nitroindole | Indoline | N-methylation, Nitration, Oxidation | Precursor for Vilsmeier-Haack reaction to introduce a C-3 carbaldehyde group. | clockss.orgnii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | 1-Methoxy-6-nitroindole | Vilsmeier-Haack Reaction (POCl₃, DMF) | Versatile intermediate for introducing substituents at the C-2 position via nucleophilic substitution. | clockss.orgnii.ac.jp |

| 5-Nitro-1H-indole-3-carbaldehyde | 5-Nitro-1H-indole | Vilsmeier-Haack Reaction | Key intermediate for generating various amine conjugates via reductive amination. | d-nb.info |

| 1-(3-Bromopropyl)-5-nitro-1H-indole | 5-Nitro-1H-indole, 1,3-dibromopropane (B121459) | Nucleophilic Substitution | Intermediate for further functionalization, such as conversion to an azide (B81097) or use in Vilsmeier-Haack reaction. | d-nb.info |

| 7-Amino-5-nitro-2-substituted indoles | 2-Bromo-4,6-dinitroaniline (B162937), Terminal Alkynes | Tandem Sonogashira coupling/heteroannulation with in-situ selective reduction of the C-6 nitro group | Provides a direct route to the 5-nitro-7-amino indole core, a close analogue to the target compound. | researchgate.net |

One critical intermediate is 1-methoxy-6-nitroindole-3-carbaldehyde . Its synthesis begins with indoline, which undergoes a three-step sequence of N-methylation, nitration, and oxidation to form 1-methoxy-6-nitroindole. nii.ac.jp Subsequent Vilsmeier-Haack formylation affords the carbaldehyde in high yield. clockss.orgnii.ac.jp This intermediate is highly valuable because it allows for the introduction of various groups at the C-2 position through nucleophilic substitution, providing a scaffold that is structurally related to the target compound. clockss.org

Another key set of intermediates starts from 5-nitro-1H-indole . This commercially available compound can be functionalized in several ways. A Vilsmeier-Haack reaction yields 5-nitro-1H-indole-3-carbaldehyde , which can then be used in one-pot reductive amination reactions with various amines to create a library of substituted aminoethyl-nitroindoles. d-nb.info Alternatively, N-alkylation of 5-nitro-1H-indole with reagents like 1,3-dibromopropane produces intermediates such as 1-(3-bromopropyl)-5-nitro-1H-indole , which can be further modified. d-nb.info

A particularly relevant approach involves the synthesis of 7-amino-5-nitroindoles . This has been achieved through a one-pot reaction between 2-bromo-4,6-dinitroaniline and terminal alkynes. researchgate.net The process involves a tandem Sonogashira coupling and heteroannulation, where, remarkably, an in-situ selective reduction of the nitro group at the 6-position (which becomes the 7-position of the indole) occurs, directly yielding the 7-amino-5-nitroindole scaffold. researchgate.net This provides a direct synthetic pathway to a core structure closely resembling this compound.

Preparation of 5-Nitro-1H-indole Derivatives

The synthesis of 5-nitro-1H-indole derivatives is a crucial first step. These compounds serve as key precursors for the target molecule. Nitration of the indole ring is a common method, although it can present challenges in controlling regioselectivity. The presence of substituents on the indole ring directs the position of nitration. For instance, the nitration of indole itself can lead to a mixture of products. However, starting with appropriately substituted precursors can afford the desired 5-nitroindole derivative with greater control.

One approach involves the nitration of indole derivatives, which can be achieved through various chemical pathways. The nitro group's electron-withdrawing properties influence the compound's reactivity. ontosight.ai For example, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized by the condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides. nih.gov Another method describes the synthesis of 5-nitroindoline (B147364) through the hydrogenation reduction of 5-nitroindole. guidechem.com

Research has also focused on the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. nih.gov In some cases, the nitration of N-Boc protected 4-substituted indoles can proceed smoothly, even with a nitro group already present at the 5-position. nih.gov The synthesis of 5-nitro-1H-indole-3-carboxylic acid has also been reported with a 90% yield. nih.gov

Reduction of Nitro Groups to Amino Groups

A critical step in the synthesis of the target molecule is the reduction of a nitro group to an amino group. This transformation is a well-established process in organic chemistry with various available reagents and catalysts. For the synthesis of aminoindoles, this reduction is often performed on a dinitroindole precursor or a nitroindole that will be further functionalized.

The Leimgruber–Batcho indole synthesis is a common method for preparing aminoindoles, which involves the cyclization of o-nitrotoluene derivatives to form the indole core, followed by the reduction of the nitro group using reagents like iron powder or tin chloride in hydrochloric acid. Palladium on carbon (Pd/C) catalyzed hydrogenation is another widely used method for reducing nitro groups to amines in indole systems. d-nb.info For example, 1-methyl-1H-indol-5-amine was obtained in 60% yield through the Pd/C-catalyzed hydrogenation of its nitro precursor. d-nb.info Similarly, the 5-amino derivative of 2-phenyl-1H-indole was synthesized in 67% yield using Pd/C under a hydrogen atmosphere. researchgate.net Iron, being an abundant and non-toxic metal, is also an effective catalyst for nitroarene reductions, with activated iron generated by Fe/HCl or Zn/FeSO4 tolerating a variety of functional groups. researchgate.net

Multi-component Reaction Protocols for Indole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indole derivatives in a single step from three or more starting materials. organic-chemistry.org These reactions are valuable for creating diverse libraries of compounds.

Several MCRs have been developed for the synthesis of substituted indoles. One such example is a three-component synthesis of substituted indoles from ortho-dihaloarenes using a multicatalytic system of a palladium complex and CuI, which results in high yields of single regioisomers. organic-chemistry.org Another approach involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles via a Fischer indolisation–indole N-alkylation sequence, which is rapid and generally high-yielding. rsc.org The Ugi-tetrazole four-component reaction (UT-4CR) has been combined with an acidic ring closure to produce 2-tetrazolo substituted indoles in good to excellent yields. nih.gov Additionally, one-pot multicomponent reactions of 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium acetate (B1210297) have been used to synthesize a new series of indole-containing pyridine (B92270) derivatives. thieme-connect.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as solvent, catalyst, temperature, and reaction time is paramount for maximizing the yield and purity of this compound and its precursors.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of indole derivatives, solvent polarity and its ability to solvate reactants and transition states play a crucial role.

For instance, in the synthesis of 3-nitroindoles, acetonitrile (B52724) was found to dramatically increase the reaction yield to 97%, while other solvents gave less than ideal results. nih.govrsc.org In a study on the Fischer indole synthesis, reactions in ethereal solvents were explored, as DMF was found to be unstable under microwave heating. rsc.org The effect of solvent polarity has also been noted in electrophilic substitution reactions of indoles, where the rate constants were strongly sensitive to the solvent, with a reactivity sequence of 70–30 H₂O–Me₂SO > 50–50 H₂O–Me₂SO > methanol (B129727) > acetonitrile, indicating a highly dipolar transition state. rsc.org In some cases, a solvent can also act as a reactant. For example, in the synthesis of diindolylalkanes (DIAs), the reaction was carried out in acetone, which served as both reactant and solvent, and the addition of any other solvent decreased the product yield. tandfonline.com

Catalyst Systems for Nitro Reduction (e.g., Fe(0), Pd/C)

The catalytic reduction of nitro groups is a key transformation in the synthesis of aminoindoles. The choice of catalyst is critical for achieving high efficiency and chemoselectivity.

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups. It has been successfully employed in the synthesis of various aminoindoles. d-nb.inforesearchgate.net Palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide as the reductant is another powerful method for indole synthesis. unimi.itacs.org Optimal results for this reaction were obtained with palladium diacetate (6 mol %) and triphenylphosphine (B44618) (24 mol %) under 4 atm of carbon monoxide in acetonitrile at 70 °C. acs.org Palladium complexes with 1,10-phenanthroline (B135089) as a ligand have also proven to be highly active and robust for the reduction of organic nitro compounds. mdpi.comorgsyn.org

Iron (Fe(0)): Iron is an earth-abundant, inexpensive, and non-toxic metal that serves as an excellent catalyst for the reduction of nitroarenes. researchgate.net Activated iron, typically generated in situ using acids like HCl, can chemoselectively reduce nitro groups in the presence of other sensitive functional groups. researchgate.net Iron phenanthroline complexes have been discovered to catalyze the reductive cyclization of ortho-nitrostyrenes to indoles using phenylsilane (B129415) as a reductant. acs.org Mechanistic studies suggest that these reactions may proceed through a nitrosoarene intermediate. acs.orgnih.gov

Table 1: Comparison of Catalyst Systems for Nitro Group Reduction in Indole Synthesis

| Catalyst System | Reactants/Precursors | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | 1-Methyl-5-nitro-1H-indole | 1-Methyl-1H-indol-5-amine | 60% | d-nb.info |

| Pd/C, H₂ | 5-Nitro-2-phenyl-1H-indole | 5-Amino-2-phenyl-1H-indole | 67% | researchgate.net |

| Fe(OAc)₂, 4,7-(MeO)₂phen, PhSiH₃ | o-Nitrostyrenes | Indoles | Not specified | acs.org |

| Pd(OAc)₂, PPh₃, CO | 2-Nitrostyrenes | Indoles | Moderate to excellent | acs.org |

This table provides a summary of different catalyst systems used in the synthesis of aminoindoles via nitro group reduction.

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the desired reaction outcome, minimizing side product formation and maximizing yield.

In the synthesis of 3-nitroindoles, the reaction was found to be almost impossible when the temperature was reduced to -20 °C, and only trace amounts of product were obtained when the temperature was increased to 25 °C, highlighting a narrow optimal temperature window. nih.gov For the synthesis of diindolylalkanes, the maximum product yield was obtained at 45°C, with a decrease in yield at lower temperatures and no significant improvement at higher temperatures. The reaction time was also reduced compared to previously reported methods. tandfonline.com

In a microwave-assisted Fischer indole synthesis, a reaction at 150 °C was complete in 10 minutes, while at 125 °C, it took slightly longer. rsc.org Another study on the synthesis of indole-2-carboxylates showed that microwave irradiation at 200 °C for 10 minutes gave higher yields and shorter reaction times compared to conventional heating at 140 °C for 2 hours. A continuous flow system further reduced the reaction time to about 1 minute at 165 °C with similar yields. nih.gov The reductive cyclization of α-phenyl-β-nitrostyrene to 2-phenylindole (B188600) showed that selectivity increased up to 140 °C, after which it dropped. mdpi.com

Table 2: Influence of Temperature and Time on Indole Synthesis

| Reaction | Temperature | Time | Yield/Conversion | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis (Microwave) | 150 °C | 10 min | Completion | rsc.org |

| Fischer Indole Synthesis (Microwave) | 125 °C | >10 min | 97% conversion | rsc.org |

| Hemetsberger–Knittel Reaction (Microwave) | 200 °C | 10 min | High | nih.gov |

| Hemetsberger–Knittel Reaction (Flow) | 165 °C | ~1 min | Similar to MW | nih.gov |

| Reductive Cyclization of α-phenyl-β-nitrostyrene | 140 °C | Not specified | Increased selectivity | mdpi.com |

| Synthesis of Diindolylalkanes | 45 °C | 2 h | Good | tandfonline.com |

This table summarizes the impact of temperature and reaction time on the efficiency of various indole synthesis methodologies.

Computational and Theoretical Investigations of 5 Nitro 1h Indol 6 Amine

Molecular Docking Studies

Binding Affinity and Interaction Mechanisms

Computational docking studies are instrumental in predicting how a ligand, such as a derivative of the 5-nitroindole (B16589) scaffold, fits into the binding site of a biological target and in estimating the strength of this interaction, known as binding affinity. These studies for indole (B1671886) derivatives often reveal key interactions like hydrogen bonds and pi-stacked interactions with the active site of target enzymes. nih.gov

Research into a series of 5-nitroindole derivatives has demonstrated the critical role of the 5-nitro group in binding to specific targets, such as the c-Myc G-quadruplex, which is implicated in cancer. nih.gov In these studies, 5-nitroindoles were found to bind with significant affinity, often with dissociation constants in the low micromolar range. nih.govresearchgate.net The indole moiety itself is a well-recognized pharmacophore that can penetrate deep into hydrophobic pockets of receptors. nih.gov Molecular docking of a related indole derivative, MMINA, against the IL-1 protein revealed a strong binding free energy of -10.77 kcal/mol, achieved through a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. nih.gov The nitro group, in particular, was observed to form a hydrogen bond with an asparagine residue, highlighting its direct role in the binding mechanism. nih.gov

Comparative studies underscore the importance of the substitution pattern on the indole ring. For instance, both 5-nitroindoles and 5-aminoindoles exhibit strong binding, whereas unsubstituted indoles bind more weakly, indicating that the electronic properties of the substituent at the 5-position are crucial for target recognition. nih.govresearchgate.net

| Compound Type | Key Substituent | Binding Affinity (DC₅₀) | Significance |

|---|---|---|---|

| 5-Nitroindole | Nitro group at C5 | < 10 µM | Demonstrates strong binding affinity. nih.govresearchgate.net |

| 5-Aminoindole (B14826) | Amino group at C5 | < 10 µM | Shows comparable strong binding to 5-nitroindoles. nih.govresearchgate.net |

| Unsubstituted Indole | Hydrogen at C5 | Weaker binding | Highlights the importance of an electron-withdrawing or -donating group at the C5 position for activity. nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. researchgate.net MD simulations are crucial for validating the interactions predicted by docking and understanding the behavior of the ligand within the binding site. nih.gov For novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations have been used to systematically evaluate the stability of the ligand-protein complexes, confirming a consistent and robust binding of the most potent compounds. researchgate.net

The stability of a ligand-receptor complex during an MD simulation is typically evaluated by monitoring several key parameters. A stable complex will generally exhibit minimal deviation in its atomic coordinates, maintain crucial intermolecular interactions, and show limited conformational changes. These simulations can reveal the persistence of hydrogen bonds and other non-covalent interactions, providing confidence in the proposed binding mode. nih.govbohrium.com

| Parameter | Description | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone over time compared to a reference structure. | Low, stable RMSD values indicate the system has reached equilibrium and the ligand remains bound in a consistent pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Low RMSF values in the binding site residues suggest that the ligand binding has stabilized that region of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation period. | High occupancy of key hydrogen bonds throughout the simulation confirms their importance for binding stability. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding is not negatively perturbed by the ligand binding. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies, often guided by computational analysis, are essential for optimizing lead compounds. By systematically modifying a chemical scaffold and evaluating the resulting changes in biological activity, researchers can identify the structural features that are critical for molecular recognition and efficacy. For the 5-nitroindole scaffold, computational and biophysical investigations have provided clear SAR insights. nih.govd-nb.info

Studies on a series of 5-nitroindole derivatives targeting the c-Myc G-quadruplex have elucidated several key SAR principles. nih.govd-nb.info The most critical feature identified is the substituent at the fifth position of the indole core. nih.gov The presence of either a nitro or an amino group at this position is fundamental for high binding affinity. nih.gov In contrast, compounds with an unsubstituted indole core show significantly weaker binding. nih.govresearchgate.net

Further SAR exploration has revealed the importance of other positions on the indole ring. For example, substitution at the second position of the indole was found to reduce binding affinity. nih.gov Additionally, modifications at the N1 position of the indole ring, such as the introduction of certain protective groups, can play a significant role in further enhancing the binding affinity. nih.gov These findings guide the rational design of new derivatives, focusing on modifications that preserve or enhance the favorable interactions identified in computational models. nih.gov

| Position on Indole Ring | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|

| C5 | Presence of a Nitro (NO₂) or Amino (NH₂) group | Critical for strong binding affinity. | nih.gov |

| C5 | Unsubstituted (Hydrogen) | Leads to weaker binding compared to 5-nitro or 5-amino derivatives. | nih.govresearchgate.net |

| C2 | Substitution | Reduces binding affinity. | nih.gov |

| N1 | Protection of the N-indole functional group | Plays a significant role in improving binding affinity. | nih.gov |

Advanced Reactivity and Derivatization of 5 Nitro 1h Indol 6 Amine

Chemical Transformations of the Amino Group

The primary aromatic amino group at the C-6 position is a versatile handle for synthetic modifications, readily participating in reactions typical of anilines. Its nucleophilicity allows for the formation of a wide range of derivatives through acylation, alkylation, condensation, and diazotization reactions.

The nucleophilic character of the 6-amino group facilitates its reaction with various electrophilic acylating and alkylating agents.

Acylation is typically achieved by treating 5-Nitro-1H-indol-6-amine with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives (amides). These reactions generally proceed under basic or neutral conditions to neutralize the acid byproduct and maintain the nucleophilicity of the amine. In acidic media, the amino group can be protonated, which prevents it from being acylated. nih.gov The resulting amides are valuable intermediates, as the acyl group can serve as a protecting group or modulate the electronic properties of the molecule.

Alkylation involves the reaction of the amino group with alkyl halides. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. nih.govnih.gov Regioselective N-alkylation can be challenging and may require specific strategies, such as reductive amination or the use of specialized alkylating agents under controlled conditions.

| Reaction Type | Reagent Example | Product Structure | Expected Product Name |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | acetamide.png) | N-(5-nitro-1H-indol-6-yl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | benzamide.png) | N-(5-nitro-1H-indol-6-yl)benzamide |

| Alkylation | Methyl Iodide (CH₃I) |  | N-methyl-5-nitro-1H-indol-6-amine |

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. ekb.egnih.gov This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. neliti.com The formation of the C=N double bond is reversible and the stability of the resulting Schiff base depends on the nature of the carbonyl compound and the reaction conditions.

These imine derivatives are significant for their biological activities and as intermediates for synthesizing other compounds, as the imine bond can be readily reduced to a secondary amine. orientjchem.org

| Carbonyl Reactant | Product Structure | Expected Product Name |

| Benzaldehyde | -N-benzylidene-5-nitro-1H-indol-6-amine.png) | (E)-N-benzylidene-5-nitro-1H-indol-6-amine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | -(5-nitro-1H-indol-6-yl)imino)methyl)phenol.png) | 2-(((E)-(5-nitro-1H-indol-6-yl)imino)methyl)phenol |

| Acetone |  | N-isopropylidene-5-nitro-1H-indol-6-amine |

Aromatic primary amines are classic precursors for the synthesis of azo compounds via a two-step process: diazotization followed by azo coupling.

Diazotization involves treating the 6-amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). ijirset.com This converts the amino group into a highly reactive diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. ekb.eg

The resulting 5-nitro-1H-indol-6-diazonium salt is a weak electrophile that can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. This reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component, usually at the para position, to form a stable azo compound characterized by the -N=N- linkage. orientjchem.org The resulting azo dyes are known for their vibrant colors.

| Coupling Component | Product Structure | Expected Product Name |

| Phenol | -4-((5-nitro-1H-indol-6-yl)diazenyl)phenol.png) | (E)-4-((5-nitro-1H-indol-6-yl)diazenyl)phenol |

| N,N-Dimethylaniline | -4-((5-nitro-1H-indol-6-yl)diazenyl)-N,N-dimethylaniline.png) | (E)-4-((5-nitro-1H-indol-6-yl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | -1-((5-nitro-1H-indol-6-yl)diazenyl)naphthalen-2-ol.png) | (E)-1-((5-nitro-1H-indol-6-yl)diazenyl)naphthalen-2-ol |

Chemical Transformations of the Nitro Group (beyond simple reduction to amine)

While the most prevalent transformation of an aromatic nitro group is its reduction to a primary amine, other reactions, though less common, are possible. These transformations are often synthetically challenging due to the inherent stability and electron-withdrawing nature of the nitro group. In many cases, the nitro group acts as a powerful deactivator for electrophilic substitution and a meta-director.

Transformations such as nucleophilic aromatic substitution (SNAr) to displace the nitro group are generally difficult and require highly activated substrates (e.g., with additional strong electron-withdrawing groups ortho/para to the nitro group) and potent nucleophiles. For this compound, the presence of the strongly activating amino group makes such reactions at the C-5 position unlikely. The literature primarily focuses on the utility of the nitro group as a precursor to the amine via reduction, and specific examples of its transformation into other functional groups on this indole (B1671886) scaffold are not widely reported.

Cyclization Reactions Involving the Indole Core

The arrangement of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. Cyclization reactions can involve the amino group and an adjacent position on the indole ring to form a new five- or six-membered ring.

A prominent example is the potential synthesis of imidazo[4,5-f]indoles. This can be envisioned through a two-step process. First, the reduction of the 5-nitro group would yield 1H-indole-5,6-diamine. This ortho-diamine is a key intermediate that can then undergo condensation with various one-carbon synthons. For instance, reaction with formic acid or its derivatives would lead to the formation of a fused imidazole (B134444) ring. nih.govnih.gov Similarly, reacting the diamine with aldehydes would yield an intermediate that can be oxidatively cyclized to the corresponding 2-substituted imidazo[4,5-f]indole.

| Reactant(s) for Cyclization | Intermediate | Fused Product Structure | Fused Ring System |

| 1. Reduction (e.g., H₂, Pd/C) 2. Formic Acid (HCOOH) | 1H-Indole-5,6-diamine | ![3H-imidazo[4,5-f]indole](https://storage.googleapis.com/llm-assets/chemical-structures/3H-imidazo%5B4,5-f%5Dindole.png) | Imidazo[4,5-f]indole |

| 1. Reduction 2. Benzaldehyde, then oxidation | 1H-Indole-5,6-diamine | ![2-phenyl-3H-imidazo[4,5-f]indole](https://storage.googleapis.com/llm-assets/chemical-structures/2-phenyl-3H-imidazo%5B4,5-f%5Dindole.png) | 2-Phenyl-imidazo[4,5-f]indole |

Regioselective Functionalization of the Indole Ring System

The functionalization of the indole ring in this compound via electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents and the inherent reactivity of the indole nucleus. nih.gov

Indole Core Reactivity : The indole ring itself is electron-rich and typically undergoes electrophilic substitution most readily at the C-3 position. nih.gov

Amino Group (-NH₂) : The 6-amino group is a powerful activating, ortho-, para-director. byjus.com It strongly directs incoming electrophiles to the C-5 and C-7 positions. Since the C-5 position is already substituted, it primarily activates the C-7 position.

Nitro Group (-NO₂) : The 5-nitro group is a strong deactivating, meta-director. It directs incoming electrophiles to the C-2, C-4, and C-7 positions relative to the indole numbering system (positions meta to its own).

The outcome of an electrophilic substitution reaction is determined by the interplay of these effects. The potent activating effect of the amino group often dominates. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group. The C-7 position is ortho to the amino group and is a highly probable site for substitution. The C-4 position is para to the amino group (in the aniline sense) and also meta to the nitro group, making it another potential, albeit likely less reactive, site. While the C-3 position is electronically favored by the indole system, its reactivity may be attenuated by the deactivating nitro group on the adjacent ring.

| Reaction Type | Reagent | Predicted Major Regioisomer | Rationale |

| Bromination | Br₂ / Acetic Acid | 7-Bromo-5-nitro-1H-indol-6-amine | Strong activation and ortho-direction from the -NH₂ group at C-6. |

| Nitration | HNO₃ / H₂SO₄ | 7-Nitro-5-nitro-1H-indol-6-amine | The C-7 position is strongly activated by the amino group, overcoming the deactivation of the existing nitro group. |

| Vilsmeier-Haack | POCl₃ / DMF | 5-Nitro-6-amino-1H-indole-3-carbaldehyde | The intrinsic reactivity of the C-3 position of the indole nucleus for this specific reaction can sometimes prevail. d-nb.info |

Applications of this compound in Multi-Component Reactions Remain Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a notable absence of published research detailing the application of this compound as a reactant in multi-component reactions (MCRs). MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. Prominent examples of such reactions include the Ugi and Passerini reactions, which are widely utilized in the synthesis of complex organic molecules and libraries of compounds for drug discovery. researchgate.netnih.govnih.govorganic-chemistry.orgrsc.org

While the indole scaffold itself is a privileged structure in medicinal chemistry and has been extensively used in a variety of multi-component reactions to generate diverse heterocyclic systems, the specific derivative, this compound, does not appear in studies describing these synthetic methodologies. mdpi.comdntb.gov.ua Research in this area often focuses on other substituted indoles. For instance, studies have detailed the synthesis of various 5-nitroindole (B16589) derivatives and their subsequent conversion to other functionalized indoles. wikipedia.orgd-nb.infomdpi.com Additionally, the synthesis of related isomers, such as 7-amino-5-nitroindoles, has been reported, but their participation in multi-component reactions is not described. researchgate.net

The utility of a compound in multi-component reactions is heavily dependent on the reactivity and compatibility of its functional groups with the reaction conditions and other reactants. The electronic effects of the nitro and amino groups on the indole ring of this compound would undoubtedly influence its reactivity as a nucleophile, a key role for the amine component in many MCRs. However, without experimental data, any discussion of its potential applications would be purely speculative.

Given the current state of available chemical literature, there are no specific research findings or data to present on the use of this compound in this context. Consequently, the creation of data tables or a detailed discussion of its role in multi-component reactions is not possible. This highlights a potential area for future research, where the exploration of this compound as a building block in MCRs could lead to the synthesis of novel and potentially bioactive compounds.

Applications in Medicinal Chemistry and Biological Activity Excluding Dosage/administration

Role as a Privileged Scaffold in Drug Discovery

The indole (B1671886) scaffold is one of the most significant structural subunits in the quest for new drug candidates. benthamdirect.comresearchgate.net Its prevalence in numerous natural products, such as alkaloids and peptides, and its presence in a multitude of synthetic compounds with biodynamic properties underscore its importance in nitrogen heterocyclic chemistry. ijpsr.info The term "privileged structure" was coined to describe molecular frameworks like indole that can provide ligands for diverse receptors. ingentaconnect.com Judicious modification of these scaffolds is a potent strategy for designing new receptor agonists and antagonists. ingentaconnect.com

The indole ring system is a key feature in many approved drugs and is implicated in a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. ijpsr.infonih.gov Its ability to interact with various biological targets is attributed to its unique electronic properties and the capacity to form hydrogen bonds and engage in hydrophobic and van der Waals interactions. This versatility has cemented the indole nucleus as a fundamental building block in the design and synthesis of new pharmacologically active molecules. ijpsr.inforesearchgate.net

Development of Indole-Based Analogues with Therapeutic Potential

The chemical versatility of the indole scaffold, particularly substituted indoles like 5-Nitro-1H-indol-6-amine, allows for the creation of a diverse library of analogues with a wide spectrum of pharmacological activities. researchgate.netnih.gov Researchers have extensively explored the synthesis of indole derivatives to develop compounds with enhanced potency and selectivity for various biological targets. These efforts have led to the discovery of molecules with anticancer, antimicrobial, and anti-inflammatory properties. ijpsr.infonih.gov

Synthetic strategies often involve modifications at various positions of the indole ring to optimize the structure-activity relationship (SAR). For example, derivatization of the amino and carboxylic acid functionalities of indole intermediates can lead to complex substituted indoles and polycyclic heterocyclic systems with novel biological profiles. The development of such analogues is a cornerstone of modern medicinal chemistry, aiming to address unmet medical needs through targeted drug design.

Anticancer Activity Studies

The indole scaffold is a prominent feature in many compounds investigated for their antiproliferative properties against various cancer types. nih.gov Indole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. nih.govnih.gov

Recent research has focused on developing ligands that target non-canonical DNA structures like G-quadruplexes (G4), which are found in the promoter regions of oncogenes such as c-Myc. nih.govd-nb.info A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been synthesized and shown to bind to the c-Myc promoter G-quadruplex. nih.gov This binding interaction leads to the downregulation of c-Myc expression at both the transcriptional and translational levels. d-nb.info

These compounds were found to induce cell-cycle arrest in the G1 or sub-G1 phase in cancer cells and increase the concentration of intracellular reactive oxygen species (ROS). nih.govd-nb.info NMR studies revealed that some of the most active compounds interact with the terminal G-quartets of the c-Myc G4 DNA in a 2:1 stoichiometry. nih.gov The 5-nitro substitution on the indole ring was found to be important for this activity. nih.gov

Table 1: c-Myc G-Quadruplex Binding Affinity of Selected Indole Derivatives

| Compound | Scaffold | DC50 (μM) |

|---|---|---|

| 5 | 5-Nitroindole | < 10 |

| 7 | 5-Nitroindole | < 10 |

| 9a | 5-Aminoindole (B14826) | < 10 |

| 12 | 5-Nitroindole | < 10 |

| 5b | Unsubstituted Indole | > 10 |

DC50 represents the concentration of the compound required to decrease the fluorescence of a G4-binding dye by 50%, indicating binding affinity.

While specific studies on the vacuole-inducing activity of this compound itself are not detailed in the provided context, the broader class of indole derivatives has been investigated for its ability to induce various forms of regulated cell death in cancer cells, including apoptosis and autophagy. nih.gov The induction of cytoplasmic vacuolation is a morphological feature that can be associated with certain types of non-apoptotic cell death. Further research into specific derivatives of this compound may elucidate their potential to induce such cellular responses.

The indole scaffold has been identified as a pharmacophore for the development of aromatase inhibitors. ijpsr.info Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The development of indole-based aromatase inhibitors represents a promising avenue for cancer therapy, although specific studies detailing the direct inhibitory activity of this compound on aromatase are not highlighted in the immediate search results.

Antimicrobial and Antifungal Properties

Indole and its derivatives are endowed with a diversity of pharmacological activities, including significant antibacterial and antifungal properties. researchgate.net The indole nucleus is considered a promising scaffold for the discovery of new antimicrobial agents to combat a range of clinically important bacterial and fungal strains. researchgate.netresearchgate.net

The development of indole-based compounds has yielded molecules with potent activity against various pathogens. For instance, certain 5-hydroxy indole analogues have been evaluated for their antimicrobial properties against species like A. niger, B. cirroflagellosus, and C. albicans. researchgate.net The mechanism of action for many of these compounds involves the inhibition of essential microbial processes, such as DNA synthesis. researchgate.net The continuous exploration of substituted indoles is crucial for the development of new therapeutics to address the challenge of antimicrobial resistance.

Anti-inflammatory and Analgesic Activities

The indole nucleus is a core structural component in many compounds with established pharmacological activities. Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin feature an indole ring, highlighting the scaffold's importance in the development of anti-inflammatory agents. Research into various indole derivatives has consistently demonstrated their potential to mitigate inflammation and pain.

Studies on novel indole-dithiocarbamate compounds showed that many exhibited potent inhibition of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Similarly, certain 3-(indol-5-yl)-indazole derivatives were found to inhibit the expression of TNF-α and IL-6 in macrophages. Other research has focused on hybrid molecules incorporating both indole and imidazolidine (B613845) nuclei, which were found to reduce leukocyte migration and the release of TNF-α and IL-1β in models of inflammation. These compounds also demonstrated antinociceptive (analgesic) effects by decreasing abdominal writhing in response to acetic acid.

While extensive research confirms the anti-inflammatory and analgesic potential of the broader class of indole derivatives, specific studies focusing solely on the biological activities of this compound are not prominently featured in publicly accessible scientific literature. The presence of the nitro and amine groups on the indole scaffold suggests a potential for biological activity, but dedicated investigation is required to characterize its specific profile.

Neurological Applications (e.g., Selective Neuronal Nitric Oxide Synthase Inhibition)

Nitric oxide (NO) is a critical intercellular messenger in the nervous system, and its production is regulated by nitric oxide synthase (NOS) enzymes. The neuronal isoform, nNOS, has been implicated in various neurological processes. The inhibition of nNOS is a therapeutic strategy being explored for certain neurological conditions.

Research in this area has often focused on nitro-containing heterocyclic compounds. A prominent example is 7-nitroindazole (B13768) (7-NI), which is recognized as a selective inhibitor of nNOS. Studies have shown that 7-NI can inhibit the Ca(2+)-calmodulin-dependent nitric oxide synthase from the brain with high potency. The mechanism of inhibition is believed to involve the interaction of the indazole compound with the heme-iron component of the enzyme, which prevents the binding of oxygen. In animal models, the administration of 7-NI has been shown to impair spatial learning, suggesting that nNOS activity plays a role in memory formation.

Although 7-nitroindazole is structurally different from an indole, its efficacy as a selective nNOS inhibitor highlights the potential of nitro-aromatic heterocyclic systems to interact with this enzyme. The 5-nitro-indole moiety within this compound presents a structural feature that could warrant investigation for similar inhibitory activities against nNOS. However, direct studies confirming the neurological applications or nNOS inhibitory activity of this compound have not been reported.

Corrosion Inhibition Studies

The use of organic compounds to prevent the corrosion of metals, particularly steel in acidic environments, is a significant area of industrial research. Compounds containing nitrogen, oxygen, and aromatic rings, such as indole derivatives, are known to be effective corrosion inhibitors. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective barrier that impedes the corrosive process.

While studies specifically on this compound are limited, research on the closely related compound 5-amino-indole (5-AI) provides significant insight into the potential of this structural class. Investigations using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that 5-amino-indole is an effective corrosion inhibitor for mild steel in hydrochloric acid (HCl) solution.

The key findings from the study on 5-amino-indole show that its inhibition efficiency increases with concentration, reaching up to 90% at a concentration of 1 x 10⁻² M. The compound functions as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of 5-amino-indole on the mild steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

The presence of both an amino (-NH₂) group and a nitro (-NO₂) group in this compound would theoretically enhance its adsorption capabilities on a metal surface compared to 5-amino-indole. The amino group provides a site for protonation in acid and an anchor to the surface, while the nitro group can also participate in the adsorption process, thus potentially leading to greater inhibition efficiency.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |

|---|---|---|---|

| 1 x 10⁻² | 90 | Mixed-Type | Langmuir |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes

The efficient and controlled synthesis of 5-Nitro-1H-indol-6-amine is paramount for enabling its comprehensive study. While classical methods provide a foundation, future research should focus on developing more innovative and efficient synthetic pathways.

A primary area of exploration involves adapting established indole (B1671886) syntheses, such as the Leimgruber–Batcho method, which is effective for producing indole cores from o-nitrotoluene precursors. researchgate.net Future work could focus on designing a suitable dinitro-substituted starting material that allows for the regioselective reduction of one nitro group to form the target compound. The challenge lies in controlling the reduction to selectively yield the 6-amino isomer while retaining the 5-nitro group.

Another promising avenue is the late-stage functionalization of pre-formed indole scaffolds. This could involve the direct C-H amination of 5-nitroindole (B16589) at the C6 position or the nitration of 6-aminoindole. However, these approaches present challenges in regioselectivity and the potential instability of aminoindoles, which are susceptible to air oxidation. d-nb.infonih.gov Research into advanced catalytic systems and protective group strategies will be essential to overcome these hurdles.

The table below outlines potential synthetic strategies and the research focus required for each.

| Synthetic Strategy | Starting Material | Key Transformation | Research Focus |

| Leimgruber-Batcho Adaptation | Substituted dinitrotoluene | Reductive cyclization | Development of regioselective reduction conditions. |

| Late-Stage Nitration | 6-Aminoindole | Electrophilic nitration | Controlling regioselectivity to favor the C5 position. |

| Late-Stage Amination | 5-Nitroindole | C-H amination | Identifying catalysts for selective C6 amination. |

| Nucleophilic Aromatic Substitution | Dihalo-nitro-benzene derivative | Cyclization and selective amination | Multi-step synthesis design for high overall yield. |

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the potential of this compound as a biologically active agent, it is crucial to investigate its interactions with molecular targets in a dynamic fashion. Advanced spectroscopic techniques can provide unprecedented insights into binding kinetics, conformational changes, and mechanisms of action.

Building on studies where NMR spectroscopy was used to confirm the interaction between 5-nitroindole derivatives and the c-Myc promoter G-quadruplex, future research could employ more sophisticated NMR methods. d-nb.infonih.govresearchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY could identify transient binding events with protein targets, while 2D NMR experiments like HSQC and NOESY can map the specific binding site and elucidate the bound conformation of the molecule.

Fluorescence spectroscopy, already used in screening assays for G-quadruplex binders, can be expanded to study dynamic processes. d-nb.info Time-Resolved Fluorescence and Fluorescence Anisotropy can measure binding kinetics (k_on and k_off rates) and detect changes in the hydrodynamic radius of the target upon ligand binding.

The following table summarizes advanced spectroscopic techniques applicable to studying this compound.

| Technique | Type of Information | Potential Application |

| 2D NMR (HSQC, NOESY) | Binding site mapping, conformational analysis | Determining the precise interaction mode with DNA or protein targets. |

| Saturation Transfer Difference (STD) NMR | Ligand-receptor binding epitope mapping | Identifying which parts of the molecule are crucial for binding. |

| Time-Resolved Fluorescence | Binding kinetics, conformational dynamics | Quantifying the speed and stability of molecular interactions. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure changes of target | Assessing the impact of binding on the conformation of proteins or DNA. |

Integration of Machine Learning in Computational Drug Design

Computational methods are indispensable in modern drug discovery, and the integration of machine learning (ML) offers a powerful tool to accelerate the design and optimization of new therapeutic agents. For this compound, ML can be leveraged to predict its properties, identify potential biological targets, and guide the synthesis of more potent and selective derivatives.

Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms. By training models on datasets of known nitroindole and aminoindole compounds with documented biological activities, it would be possible to predict the therapeutic potential of this compound and its analogues. nih.gov De novo drug design algorithms, powered by generative ML models, could propose novel derivatives of the this compound scaffold with optimized properties. Furthermore, ML models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to prioritize compounds with favorable drug-like properties early in the discovery pipeline.

| Machine Learning Application | Algorithm Example | Objective |

| QSAR Modeling | Random Forest, Gradient Boosting | Predict the biological activity (e.g., IC50) of new derivatives. |

| Target Prediction | Support Vector Machines, Neural Networks | Identify potential protein targets based on molecular structure. |

| ADMET Prediction | Deep Learning | Forecast pharmacokinetic and toxicity properties to reduce late-stage failures. |

| De Novo Design | Generative Adversarial Networks (GANs) | Design novel molecules with desired properties based on the core scaffold. |

Broadening the Scope of Biological Applications

The existing literature on related indole derivatives provides a strong rationale for exploring the biological activity of this compound across a wide range of therapeutic areas. The unique substitution pattern of this compound may lead to novel mechanisms of action or improved selectivity for various biological targets.

A primary focus should be on anticancer applications. Substituted 5-nitroindoles have shown promise as binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and cell cycle arrest. d-nb.infonih.gov Therefore, this compound should be rigorously evaluated for its G-quadruplex binding affinity and its antiproliferative effects against a panel of cancer cell lines. Moreover, the broader indole scaffold is a well-known "privileged structure" in kinase inhibitor design. nih.gov Screening against a panel of oncogenic kinases, such as EGFR, VEGFR, and BRAF, could reveal potent inhibitory activity. nih.gov

Beyond oncology, the anti-inflammatory potential should be investigated, as some indole-based compounds act as dual 5-LOX/sEH inhibitors. acs.org The general antibacterial activity associated with nitro-aromatic compounds also suggests that this compound could be a lead for developing new anti-infective agents. mdpi.com

| Therapeutic Area | Known Target/Activity of Related Indoles | Proposed Investigation for this compound |

| Oncology | c-Myc G-Quadruplex binding, Kinase inhibition (EGFR, VEGFR) d-nb.infonih.govnih.gov | G-quadruplex stabilization assays, kinase inhibition screening, cell viability studies. |

| Anti-inflammatory | 5-LOX/sEH inhibition acs.org | Enzyme inhibition assays, cellular models of inflammation. |

| Anti-infective | Broad antibacterial activity of nitro compounds mdpi.com | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria. |

| Neuroscience | Acetylcholinesterase (AChE) inhibition acs.org | Screening for activity against targets relevant to neurodegenerative diseases. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry should be integrated into future research on the synthesis of this compound and its derivatives. The goal is to develop environmentally benign processes that are also efficient and cost-effective.

A key area for improvement is the replacement of hazardous reagents and solvents. For instance, many indole syntheses utilize solvents like DMF, which could potentially be replaced with greener alternatives such as ionic liquids or bio-based solvents. nih.gov Catalysis offers another major opportunity for green innovation. The common use of palladium on carbon (Pd/C) for the reduction of nitro groups is effective, but exploring catalysts based on more abundant and less toxic metals like iron or nickel would be a significant advancement. d-nb.infonih.gov

Furthermore, adopting technologies such as continuous flow chemistry can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing. acs.org Flow hydrogenation, for example, can be performed more safely and efficiently than batch hydrogenations. acs.org Designing synthetic routes with high atom economy, for instance, through direct C-H functionalization reactions that avoid the need for protecting groups, will also be a critical direction for sustainable synthesis. acs.org

| Green Chemistry Principle | Traditional Method | Proposed Green Alternative |

| Safer Solvents | Use of DMF, chlorinated solvents | Exploration of water, ethanol, ionic liquids, or supercritical CO2. |

| Catalysis | Palladium-based catalysts for hydrogenation | Development of catalysts based on earth-abundant metals (Fe, Ni, Cu). |

| Energy Efficiency | Conventional heating | Microwave-assisted or ultrasound-promoted synthesis to reduce reaction times. |

| Process Intensification | Batch processing | Implementation of continuous flow synthesis for better control and safety. |

Q & A

Q. What are the standard synthetic routes for 5-Nitro-1H-indol-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 1H-indol-6-amine precursors under controlled conditions. For example, nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes byproducts like 3-nitro isomers. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of HNO₃), solvent selection (e.g., acetic acid for regioselectivity), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (from ~40% to 65%) are achievable by quenching reactions at partial conversion and recycling intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Key characterization steps include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at position 5, amine at position 6) via chemical shifts (e.g., NH₂ at δ ~5.2 ppm in DMSO-d₆; nitro group deshields adjacent carbons).

- Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₇N₃O₂) with exact mass (±2 ppm).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

- FT-IR : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amine (3350–3300 cm⁻¹ N-H) functionalities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. To address this:

- Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) to assess binding pocket stability.

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).

- Use structure-activity relationship (SAR) studies to test nitro group modifications (e.g., reduction to amine or replacement with electron-withdrawing groups) and correlate with activity shifts. For example, replacing nitro with cyano may enhance selectivity for kinase targets .

Q. How can the nitro group in this compound be selectively modified to explore its role in target binding without disrupting the indole core?

- Methodological Answer : Selective functionalization strategies include:

- Reduction to amine : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or Zn/NH₄Cl to convert -NO₂ to -NH₂, retaining the indole scaffold.

- Nitro group displacement : Employ nucleophilic aromatic substitution (e.g., with thiols or amines under basic conditions) at elevated temperatures (80–100°C).

- Protection/deprotection : Temporarily protect the amine group (e.g., with Boc anhydride) to direct reactivity to the nitro position.

Example: Reduction to 5-Amino-1H-indol-6-amine followed by acylations (e.g., acetyl chloride) generates derivatives for probing hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。